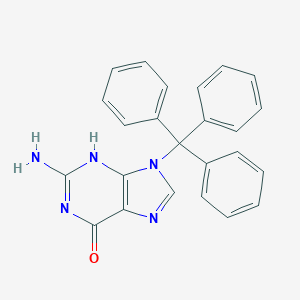

9N-Trityl Guanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-trityl-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRZNDHSBUBJNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573856 |

Source

|

| Record name | 2-Amino-9-(triphenylmethyl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374678-33-8 |

Source

|

| Record name | 2-Amino-9-(triphenylmethyl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Guanine Protection in Phosphoramidite Chemistry: Mitigating Side Reactions for High-Fidelity Oligonucleotide Synthesis

Abstract

The chemical synthesis of oligonucleotides via phosphoramidite chemistry is a cornerstone of modern biotechnology and drug development. While highly optimized, the synthesis of guanine-rich sequences presents unique challenges due to the inherent reactivity of the guanine nucleobase. This guide provides an in-depth analysis of the critical role of protection strategies in mitigating guanine-specific side reactions. We will deconstruct the primary degradation pathways—depurination and base modification—and elucidate the synergistic function of the 5'-hydroxyl trityl group and various base-protecting groups. This paper will explain the causality behind established protocols, offer detailed experimental workflows, and present field-proven insights to empower researchers to achieve high-fidelity synthesis of complex oligonucleotides.

The Guanine Problem: A Nucleobase Prone to Degradation

Guanine's lactam ring system and purine structure render it susceptible to undesirable side reactions under the conditions of the phosphoramidite synthesis cycle. Failure to adequately protect this nucleobase is a primary source of sequence truncation and impurity, compromising the yield and function of the final oligonucleotide product.

Depurination: An Acid-Catalyzed Scission

The standard phosphoramidite cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, using a dilute acid like trichloroacetic (TCA) or dichloroacetic (DCA) acid.[1][2] While this step is essential for chain elongation, the acidic environment can protonate the N7 position of guanine (and adenine). This protonation weakens the N-glycosidic bond, leading to its cleavage and the loss of the entire guanine base, creating an apurinic (AP) site in the growing oligonucleotide chain.[1] This AP site is unstable and readily undergoes strand scission during the final basic deprotection step, resulting in truncated, non-functional sequences.[3] The risk of depurination accumulates with each synthesis cycle, making it a significant limiting factor in the synthesis of long oligonucleotides.[1][3]

O6 Modification: A Threat from Within

A second, more insidious side reaction involves the modification of the O6 position of the guanine lactam system. During the coupling step, the activated phosphoramidite monomer can react not only with the intended 5'-hydroxyl group but also with the O6 position of guanine residues already incorporated into the chain.[3][4][5] This phosphitylation of the guanine base creates an unstable adduct. If this modification is not reversed, the subsequent oxidation step with iodine/water can lead to depurination and chain cleavage.[4][6] This issue is particularly pronounced in the synthesis of G-rich sequences where the probability of this side reaction is statistically higher.[4][5]

Figure 1: Key side reaction pathways involving guanine during phosphoramidite chemistry.

A Multi-Point Defense: The Orthogonal Protection Strategy

To ensure high-fidelity synthesis, a system of orthogonal protecting groups is employed. "Orthogonal" means that each class of protecting group can be removed under specific conditions without affecting the others. This allows for precise, stepwise control over the synthesis process. For guanine, this involves protection at three key positions: the 5'-hydroxyl of the sugar, the exocyclic N2 amine, and in some cases, the O6 lactam position.

The 5'-Hydroxyl Group: The Trityl "Gatekeeper"

The entire synthesis cycle is controlled by the temporary protection of the 5'-hydroxyl group of the terminal nucleoside. The dimethoxytrityl (DMT) group, a derivative of the trityl group, is the industry standard for this role.[7]

-

Causality: The DMT group is selected for its extreme acid lability.[8] The triphenylmethyl cation it forms upon cleavage is highly stabilized by resonance across its three aromatic rings, making its removal rapid and efficient with dilute acid.[9] This allows for the selective deprotection of only the 5'-hydroxyl, exposing it for the next coupling reaction, while all other protecting groups remain intact. The orange color of the released trityl cation also serves as a convenient real-time quantitative measure of coupling efficiency.[10]

The Exocyclic Amine (N2): Preventing Branching

The primary amino groups on adenine, cytosine, and guanine are nucleophilic and would interfere with the coupling reaction. Therefore, they are protected with base-labile groups that remain on for the duration of the synthesis. For guanine, the most common N2 protecting group is isobutyryl (ibu) . Dimethylformamidine (dmf) is another option, offering faster deprotection kinetics. These groups are stable to the acidic detritylation steps but are efficiently removed during the final cleavage and deprotection with a basic solution like ammonium hydroxide.

The O6 Position: An Essential Shield for G-Rich Sequences

To directly combat the O6 modification side reaction, a third protecting group can be introduced at this position. Groups like p-nitrophenylethyl (NPE) have been successfully used.[4][5]

-

Expert Insight: The use of O6-protected guanine phosphoramidites is not standard for all syntheses due to increased cost and potentially slower coupling kinetics. However, for sequences containing multiple consecutive guanines (G-tracts), which are prone to forming G-quadruplex structures and are highly susceptible to O6 modification, this protection becomes essential.[11][12] It is a self-validating system: investing in O6 protection for these difficult sequences prevents catastrophic synthesis failure and the generation of complex, inseparable impurities, ultimately leading to a higher yield of the desired full-length product.[4][6]

Figure 2: Orthogonal protection strategy for guanine phosphoramidite.

The Synthesis Cycle: A Guanine-Centric Workflow

The automated solid-phase synthesis of DNA proceeds in a four-step cycle, repeated for each nucleotide added to the chain.[3]

Figure 3: The four-step phosphoramidite synthesis cycle with guanine-specific risks noted.

Experimental Protocols and Data

Protocol: Cleavage and Deprotection of a Standard Oligonucleotide

This protocol describes the final step after synthesis is complete, to release the oligonucleotide from the solid support and remove the base-protecting groups.

-

Preparation: Transfer the controlled-pore glass (CPG) solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.

-

Cleavage & Deprotection: Add 1 mL of fresh, concentrated ammonium hydroxide (28-30%). For sequences sensitive to base modification, a 1:1 (v/v) mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) can be used for faster deprotection.[13]

-

Incubation: Tightly seal the vial. Incubate according to the conditions specified for the protecting groups used. Refer to the table below for guidance.

-

Support Removal: After incubation, allow the vial to cool to room temperature. Carefully draw off the supernatant containing the oligonucleotide into a new vial, leaving the CPG support behind.

-

Drying: Dry the oligonucleotide solution using a vacuum concentrator. Ensure the heat setting is low or off to prevent loss of the 5'-DMT group if "Trityl-On" purification is planned.[13]

-

Resuspension: Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer) for storage or purification.

Table 1: Common Deprotection Conditions

| Reagent | Temperature | Time | Notes |

| Ammonium Hydroxide | 55 °C | 8-12 hours | Standard condition for most DNA with ibu-dG.[14] |

| AMA (1:1 NH₄OH/Methylamine) | 65 °C | 10 minutes | "UltraFAST" deprotection. Requires Ac-dC instead of Bz-dC to avoid base modification.[13][14] |

| K₂CO₃ in Methanol (0.05M) | Room Temp | 4 hours | "UltraMILD" condition for labile modifications, requires specific phosphoramidites and capping reagents.[14] |

| t-Butylamine/Water (1:3) | 60 °C | 6 hours | Alternative condition suitable for dmf-dG.[14] |

Protocol: Trityl-On Reverse-Phase Purification

This widely used method leverages the hydrophobicity of the 5'-DMT group to separate the full-length product from shorter, failure sequences (which lack a 5'-DMT group).

-

Column Equilibration: Equilibrate a reverse-phase (e.g., C18) HPLC column or purification cartridge with a high-aqueous buffer (e.g., 95% 0.1M TEAA, 5% Acetonitrile).

-

Sample Loading: Resuspend the crude, deprotected "Trityl-On" oligonucleotide in the loading buffer and apply it to the equilibrated column. The DMT-bearing full-length product will bind strongly to the stationary phase.

-

Wash Step: Wash the column with the high-aqueous buffer to elute all the unbound, "Trityl-Off" failure sequences.

-

On-Column Detritylation: To release the purified oligonucleotide, wash the column with a deblocking solution (e.g., 2-3% Trichloroacetic Acid) for 1-5 minutes.[2] This cleaves the DMT group, reducing the hydrophobicity of the full-length product.

-

Elution: Immediately after detritylation, elute the now "Trityl-Off" full-length oligonucleotide with a higher organic phase buffer (e.g., 20-30% Acetonitrile in water or buffer).

-

Desalting: The purified oligonucleotide should be desalted using a method such as ethanol precipitation or a dedicated desalting cartridge to remove buffer salts.

Conclusion

The successful synthesis of guanine-containing oligonucleotides is not merely a matter of repetitive chemistry but a carefully orchestrated exercise in chemical control. The challenges posed by guanine's reactivity—namely depurination and O6 modification—are effectively managed through a multi-point orthogonal protection strategy. The acid-labile 5'-DMT group acts as the master controller of the synthesis cycle, while base-labile groups on the N2 amine prevent unwanted chain branching. For particularly demanding G-rich sequences, the additional use of an O6 protecting group provides a critical safeguard against modification and chain cleavage. Understanding the causality behind these protection strategies and implementing robust, validated protocols are paramount for researchers and drug developers aiming to produce high-purity, functional oligonucleotides for cutting-edge applications.

References

-

Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. [Link]

-

Oligonucleotide synthesis. Wikipedia. [Link]

-

Pon, R. T., Damha, M. J., & Ogilvie, K. K. (1985). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides. Nucleic Acids Research, 13(18), 6447–6465. [Link]

-

Gao, X., Gaffney, B. L., Senior, M., Riddle, R. R., & Jones, R. A. (1985). Modifications of guanine bases during oligonucleotide synthesis. Nucleic Acids Research, 13(15), 5749-5760. [Link]

-

Eadie, J. S., & Davidson, D. S. (1987). Guanine modification during chemical DNA synthesis. Nucleic Acids Research, 15(20), 8333–8349. [Link]

-

Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides. Glen Research. [Link]

-

Kawai, G., et al. (2021). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. RSC Advances. [Link]

-

Deprotection Guide. Glen Research. [Link]

-

Glen Report 13.13: Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Research. [Link]

-

Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. [Link]

-

Avoiding Depurination During Trityl-on Purification. Phenomenex. [Link]

-

Beaucage, S. L. (1993). Protecting Groups in Oligonucleotide Synthesis. Methods in Molecular Biology. [Link]

-

Sheng, J., Hassan, A. E. A., & Huang, Z. (2007). Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA. Organic Letters, 9(15), 2811-2814. [Link]

-

A Simple Guide to Phosphoramidite Chemistry. Twist Bioscience. [Link]

-

Gjelstrup, M., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2738. [Link]

-

Gjelstrup, M., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2738. [Link]

-

Trityl Protecting Group. Total Synthesis. [Link]

-

Mori, H., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8503. [Link]

-

Chen, Y., et al. (2006). Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides. Biological & Pharmaceutical Bulletin, 29(10), 2050-2054. [Link]

-

Trityl Protection. Common Organic Chemistry. [Link]

-

Ak, M., & Koca, M. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]

-

Pon, R. T., Usman, N., Damha, M. J., & Ogilvie, K. K. (1986). Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives. Nucleic Acids Research, 14(16), 6453–6470. [Link]

-

Pon, R. T., Damha, M. J., & Ogilvie, K. K. (1985). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides. Nucleic Acids Research, 13(18), 6447-6465. [Link]

-

Smalley, R. E., & Hardin, S. H. (2001). Features in short guanine-rich sequences that stimulate DNA polymerization in vitro. Biochemistry, 40(1), 1-10. [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. phenomenex.com [phenomenex.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. twistbioscience.com [twistbioscience.com]

- 8. glenresearch.com [glenresearch.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Features in short guanine-rich sequences that stimulate DNA polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glenresearch.com [glenresearch.com]

- 14. glenresearch.com [glenresearch.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 9N-Trityl Guanine

Foreword: The Strategic Imperative of Protecting Groups in Nucleoside Chemistry

In the intricate world of multi-step organic synthesis, particularly within the fields of medicinal chemistry and oligonucleotide synthesis, the concept of the "protecting group" is not merely a tactical maneuver but a strategic necessity.[1] Unprotected functional groups, such as the exocyclic amines and lactam functions of nucleobases like guanine, present a significant challenge, creating pathways for unwanted side reactions that can derail a synthetic route, reduce yields, and complicate purification.[2] This guide focuses on a cornerstone of this strategy: the synthesis and characterization of 9N-Trityl Guanine, a critical building block whose preparation underscores the principles of chemoselectivity and controlled reactivity.

The trityl (triphenylmethyl) group is a bulky, sterically hindering moiety that is introduced to mask a reactive site. Its primary advantage lies in its acid lability; it can be quantitatively removed under mild acidic conditions that leave other, more robust protecting groups intact.[3][4] This "orthogonal" protection strategy is fundamental to the stepwise assembly of complex biomolecules.[2] By selectively blocking the N9 position of the purine ring, the trityl group directs subsequent reactions, such as phosphitylation, to other desired positions of the guanine nucleobase. This guide provides a detailed exploration of the synthesis, purification, and rigorous analytical characterization of this essential compound, grounded in established chemical principles and field-proven methodologies.

Part 1: The Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is a classic example of an SN1-type reaction involving a sterically hindered electrophile. The stability of the triphenylmethyl (trityl) carbocation is the driving force behind this reaction, allowing for the selective protection of the most nucleophilic nitrogen atom in the guanine ring under anhydrous conditions.

Causality Behind Experimental Choices

-

Reactants: The primary reactants are guanine and trityl chloride (chlorotriphenylmethane). Guanine serves as the nucleophile, while trityl chloride is the electrophilic source of the trityl group.

-

The Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, typically anhydrous pyridine, is employed not only as a solvent but also to neutralize the nascent HCl.[4] This prevents the protonation of guanine, which would deactivate it as a nucleophile, and also avoids potential acid-catalyzed side reactions. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction by forming a highly reactive N-tritylpyridinium intermediate.[4][5]

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. The trityl chloride reagent is highly susceptible to hydrolysis, which would produce triphenylcarbinol, an unwanted byproduct that complicates purification. Water can also compete with guanine as a nucleophile.

Reaction Visualization

The diagram below illustrates the nucleophilic attack of the guanine N9 nitrogen on the trityl chloride, facilitated by a base to sequester the HCl byproduct.

Caption: Synthesis of this compound via SN1 reaction.

Experimental Protocol: Synthesis

This protocol is a representative example and should be performed by trained personnel with appropriate safety precautions.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a drying tube, add guanine (1.0 equivalent).

-

Solvent Addition: Add anhydrous pyridine (sufficient to create a stirrable slurry). Stir the suspension under a positive pressure of dry nitrogen.

-

Reagent Addition: Add trityl chloride (1.1 to 1.3 equivalents) portion-wise to the stirred suspension at room temperature.[6]

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the guanine starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture in an ice bath and cautiously add methanol to quench any unreacted trityl chloride.

-

Work-up: Remove the pyridine under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Extraction: Wash the organic solution sequentially with a 5% aqueous sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a brine wash.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Part 2: Purification via Column Chromatography

The crude product from the synthesis contains the desired this compound, unreacted trityl chloride, and byproducts like triphenylcarbinol. Silica gel column chromatography is the most effective method for isolating the product due to the significant polarity difference between the components.

Rationale for Purification Strategy

The trityl group imparts significant hydrophobicity to the guanine molecule. This property is key to its separation. In reverse-phase applications, this lipophilic "handle" is exploited in "trityl-on" purification, where the desired full-length oligonucleotide (with the 5'-trityl group still attached) is selectively retained on a hydrophobic stationary phase while shorter, "trityl-off" failure sequences are washed away.[7][8][9] For the purification of the monomer itself, normal-phase chromatography is standard. A gradient elution, typically starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the polarity (e.g., by adding methanol), is used to first elute the non-polar impurities before eluting the more polar product.[6]

Purification Workflow Visualization

The following diagram outlines the logical flow from the crude product to the purified solid.

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Preparation of DNA and RNA Fragments Containing Guanine N2-Thioalkyl Tethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification | Yale Research [research.yale.edu]

- 8. phenomenex.com [phenomenex.com]

- 9. Overview of DNA Purification [med.upenn.edu]

Stability of the trityl group on the N9 position of guanine

An In-depth Technical Guide on the Stability of the Trityl Group on the N9 Position of Guanine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical analysis of the stability and utility of the trityl (triphenylmethyl) protecting group when attached to the N9 position of guanine. Intended for researchers, scientists, and professionals in drug development and nucleic acid chemistry, this document delves into the underlying chemical principles, experimental considerations, and practical applications of this protective strategy.

Introduction: The Strategic Imperative for Protecting Guanine's N9 Position

Guanine, a fundamental component of nucleic acids, presents a unique challenge in chemical synthesis due to its multiple reactive sites. The N9 position of the purine ring is particularly significant as it is the natural point of attachment for the ribose or deoxyribose sugar in nucleosides. Uncontrolled reactivity at this site can lead to a cascade of undesirable side reactions, including the formation of regioisomers and depurination. Consequently, the strategic protection of the N9 position is a critical step in the synthesis of modified nucleosides, oligonucleotides, and other guanine-containing therapeutic agents.

The trityl group, with its significant steric bulk and tunable acid lability, has emerged as a versatile and effective protecting group for the N9 position of guanine. Its ability to shield this position from unwanted reactions while being readily cleavable under specific conditions makes it an invaluable tool in multi-step synthetic pathways. This guide will explore the nuances of the N9-trityl linkage, providing a detailed examination of its stability, the factors that influence it, and the methodologies for its strategic removal.

The Chemistry of N9-Tritylation and its Implications

The introduction of a trityl group onto the N9 position of guanine is typically achieved by reacting a suitable guanine derivative with trityl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The choice of solvent and reaction conditions is critical to favor N9 substitution over other potentially reactive sites on the guanine ring, such as N7 and the exocyclic N2 amine.

Regioselectivity: N9 versus N7 Tritylation

While the N9 position is the thermodynamically favored site for alkylation in many cases, the kinetic product can sometimes be the N7-tritylated isomer. The regioselectivity of the tritylation reaction is influenced by several factors, including the solvent, temperature, and the presence of other protecting groups on the guanine moiety. For instance, reactions in polar aprotic solvents often favor N9 substitution. The greater steric hindrance around the N7 position, which is flanked by the C8 and the exocyclic N2 amine, also contributes to the preference for N9 tritylation.

The N9-Trityl Bond: A Balance of Stability and Lability

The stability of the bond formed between the N9 of guanine and the trityl group is a key determinant of its utility. This bond is generally stable to basic and nucleophilic conditions, a property that is essential for subsequent synthetic transformations that may require such reagents. However, the defining characteristic of the trityl group is its lability under acidic conditions.

The mechanism of acid-catalyzed detritylation involves the protonation of the N9-trityl bond, followed by the departure of the highly stabilized triphenylmethyl cation. The stability of this carbocation is due to the extensive delocalization of the positive charge across the three phenyl rings.

Caption: Mechanism of acid-catalyzed cleavage of the N9-trityl group.

Quantitative Analysis of N9-Trityl Guanine Stability

The stability of the N9-trityl bond is not absolute and can be quantified under various conditions. The rate of detritylation is highly dependent on the pH of the medium. Below is a summary of typical stability data for N9-trityl guanine derivatives.

| Condition | Reagent/Solvent | Temperature (°C) | Half-life of N9-Trityl Group | Citation |

| Acidic | 80% Acetic Acid in Water | 25 | ~ 2 hours | |

| 1% Trifluoroacetic Acid in DCM | 25 | < 5 minutes | ||

| Neutral | Phosphate Buffered Saline (pH 7.4) | 37 | > 48 hours | |

| Basic | 0.1 M NaOH in Water/Ethanol | 25 | Stable | |

| Oligonucleotide Synthesis | Standard Deprotection (Ammonia) | 55 | Stable |

Disclaimer: The half-life values are approximate and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol for N9-Tritylation of Guanine

Objective: To selectively protect the N9 position of a guanine derivative.

Materials:

-

Guanine derivative (e.g., 2-amino-6-chloropurine)

-

Trityl chloride (TrCl)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

Procedure:

-

Suspend the guanine derivative in anhydrous pyridine.

-

Add triethylamine to the suspension.

-

Add trityl chloride portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: Experimental workflow for the N9-tritylation of guanine.

Protocol for Acid-Catalyzed Detritylation

Objective: To selectively remove the N9-trityl group.

Materials:

-

N9-Trityl guanine derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the N9-trityl guanine derivative in DCM.

-

Cool the solution to 0 °C.

-

Add a solution of 1-2% TFA in DCM dropwise.

-

Stir the reaction at 0 °C and monitor by TLC. The appearance of a bright orange/yellow color indicates the presence of the trityl cation.

-

Upon completion (typically 5-30 minutes), carefully quench the reaction by adding it to a stirred, cold solution of saturated sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the resulting guanine derivative as needed.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The progress of both the tritylation and detritylation reactions can be easily monitored by TLC. In the case of detritylation, the formation of the intensely colored trityl cation provides a clear visual confirmation of the reaction's progress. Furthermore, the identity and purity of the products can be unequivocally confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion and Future Perspectives

The trityl group remains a powerful and versatile tool for the protection of the N9 position of guanine. Its unique combination of steric bulk and tunable acid lability allows for the strategic manipulation of guanine derivatives in a wide range of synthetic applications. A thorough understanding of the factors governing the stability of the N9-trityl bond is paramount for the successful design and execution of complex synthetic routes in drug discovery and nucleic acid chemistry. Future research in this area may focus on the development of novel trityl-like protecting groups with even greater selectivity and orthogonality, further expanding the synthetic chemist's toolbox.

References

-

Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc. [Link]

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223–2311. [Link]

-

Atkinson, T., & Smith, M. (1984). Solid-phase synthesis of oligodeoxyribonucleotides by the phosphite-triester method. In M. J. Gait (Ed.), Oligonucleotide Synthesis: A Practical Approach (pp. 35–81). IRL Press. [Link]

Navigating the Crucial Landscape of Guanine Protection in Oligonucleotide Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. This process, defined by the sequential addition of nucleotide monomers, is a marvel of precision chemistry that hinges on a sophisticated strategy of temporary chemical modifications known as "protecting groups." Among the four DNA bases, guanine presents a unique set of challenges due to the reactivity of its exocyclic N2-amine and O6-lactam functions. The selection of an appropriate protecting group for guanine is not a trivial choice; it is a critical decision that directly impacts the fidelity, yield, and purity of the final oligonucleotide product. This guide provides a deep dive into the chemistry of guanine protection, elucidating the rationale behind various strategies, from industry-standard methods to advanced techniques for sensitive and complex syntheses. We will explore the causal relationships between protecting group chemistry, common side reactions like depurination, and the ultimate success of the synthesis, providing field-proven insights and detailed protocols to empower researchers in this critical discipline.

The Fundamental Imperative: Why Guanine Demands Protection

Solid-phase oligonucleotide synthesis proceeds through a series of controlled chemical cycles. The success of each cycle relies on directing the reaction exclusively between the 5'-hydroxyl of the growing, support-bound oligonucleotide chain and the 3'-phosphoramidite of the incoming monomer.[1] To achieve this specificity, all other reactive functional groups within the nucleotide monomers must be masked or "protected."[2][3]

Guanine possesses two primary sites that can interfere with the synthesis cycle:

-

The N2 Exocyclic Amine: This primary amine is nucleophilic and can react with the activated phosphoramidite monomers, leading to undesired chain branching.[4]

-

The O6 Lactam Group: The oxygen of the lactam function is also nucleophilic and can undergo side reactions, particularly during the phosphitylation step to create the phosphoramidite monomer itself or with other reagents in the synthesis cycle.[5][6]

Beyond preventing branching, the choice of protecting group on the N2-amine has a profound and direct influence on the stability of the entire nucleotide during synthesis. This leads to the single most critical side reaction associated with purines: depurination.

The Specter of Depurination: A Critical Side Reaction

During each synthesis cycle, the acid-labile 5'-dimethoxytrityl (DMT) group is removed to allow for the next coupling reaction. This "detritylation" step is typically performed with trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[7][8] While effective, this acidic environment can protonate the N7 position of the guanine ring, which weakens the β-N-glycosidic bond connecting the purine base to the deoxyribose sugar.[9][10] This weakening makes the bond susceptible to hydrolytic cleavage, releasing the guanine base and leaving an abasic (apurinic) site in the growing oligonucleotide chain.[10][]

Upon final basic deprotection, this abasic site is unstable and leads to chain cleavage, resulting in truncated oligonucleotide fragments that are difficult to separate from the full-length product.[9] The electronic nature of the N2-protecting group is a key determinant in mitigating this risk.

-

Electron-withdrawing groups (e.g., standard acyl groups) can destabilize the glycosidic bond, making the guanosine more susceptible to depurination.[9]

-

Electron-donating groups (e.g., formamidines) stabilize the bond, offering significant protection against acid-induced depurination.[7][12]

A Spectrum of Protection: From Standard to Ultramild Strategies

The choice of guanine protecting group is dictated by the overall chemistry of the desired oligonucleotide. Syntheses involving sensitive dyes, modified bases, or RNA require progressively milder final deprotection conditions, which in turn demands the use of more labile protecting groups.[13]

Standard Protection: The Acyl Workhorses

For routine DNA synthesis, acyl protecting groups are the historical standard.

-

N2-isobutyryl (iBu): This is the most traditional protecting group for guanine.[1][3] It is robust and stable throughout the synthesis cycles. However, its primary disadvantage is the harsh conditions required for its removal: prolonged heating (e.g., 5-17 hours) in concentrated ammonium hydroxide at 55 °C.[4][14][15] This makes it unsuitable for oligonucleotides containing base-labile modifications. The removal of the iBu group is often the rate-determining step in the entire deprotection process.[13][15]

-

N2-acetyl (Ac): The acetyl group is more labile than the isobutyryl group and can be removed under slightly milder conditions.[16][17] However, it can be susceptible to modification during the capping step of synthesis, where acetic anhydride can potentially convert the guanine base to N2-acetyl-2,6-diaminopurine, leading to an impurity.[18] Its primary utility is in contexts where AMA (ammonia/methylamine) deprotection is used, as the acetyl group is removed very rapidly, preventing side reactions.[19]

Mild Protection: The Rise of Formamidine

To enable the synthesis of modified oligonucleotides and to accelerate the deprotection process, more labile groups were developed.

-

N2-dimethylformamidine (dmf): The dmf group has become exceedingly popular and is the standard choice for many applications, including the synthesis of long oligonucleotides.[7][20] Its key advantages are twofold:

-

Depurination Resistance: As an electron-donating group, it stabilizes the glycosidic bond, significantly reducing the risk of depurination during the acidic detritylation step.[7][12]

-

Rapid Deprotection: It is cleaved much more rapidly than acyl groups, typically requiring only 1 hour in concentrated ammonium hydroxide at 55 °C, or 8 hours at room temperature.[4][14] This speed is highly beneficial for sensitive molecules.[12]

-

Ultramild Protection: For the Most Sensitive Cargo

The synthesis of highly sensitive oligonucleotides, such as those containing complex fluorophores or certain backbone modifications, requires deprotection conditions that avoid ammonia and heat altogether.

-

N2-phenoxyacetyl (Pac) and N2-isopropyl-phenoxyacetyl (ipr-Pac): These "ultramild" protecting groups are designed for maximum lability.[21] They can be removed under non-nucleophilic, anhydrous conditions, such as using potassium carbonate in methanol at room temperature, or with AMA at room temperature.[14][15] This allows for the successful synthesis and deprotection of oligonucleotides with extremely sensitive functional groups that would be destroyed by standard methods.

Comparative Analysis of Guanine Protecting Groups

The selection of a protecting group is a trade-off between stability during synthesis and lability during deprotection. The following table summarizes the key characteristics of the most common N2-protecting groups for guanine.

| Protecting Group | Chemical Class | Lability | Standard Deprotection Conditions | Key Advantage(s) | Key Disadvantage(s) |

| isobutyryl (iBu) | Acyl | Standard | Conc. NH₄OH, 55°C, 8-17h[14] | Robust, cost-effective | Harsh deprotection, slow, risk of base modification[13] |

| acetyl (Ac) | Acyl | Standard/Mild | Conc. NH₄OH/Methylamine (AMA), 65°C, 10 min[19] | Rapid deprotection with AMA | Can cause side reactions during capping[18] |

| dimethylformamidine (dmf) | Formamidine | Mild | Conc. NH₄OH, 55°C, 1h[4] | Protects against depurination, rapid deprotection[7][12] | Less stable on the phosphoramidite monomer than iBu |

| phenoxyacetyl (Pac) | Acyl | Ultramild | 0.05M K₂CO₃ in MeOH, RT, 4h[14] | Extremely mild deprotection for sensitive oligos | Higher cost, requires specialized monomers |

Advanced Concepts: O6-Protection and Orthogonal Strategies

While N2-protection is universal, certain advanced applications necessitate protection at the O6-lactam position or the use of orthogonal schemes.

O6-Guanine Protection

The O6 position of guanine can be susceptible to modification by phosphitylating reagents during monomer synthesis or by other electrophiles.[5] While not required for standard synthesis, protecting the O6 position is critical when:

-

Synthesizing certain modified guanosine analogues.

-

Using specific coupling reagents that can react at the O6 position.

-

Preventing side reactions in highly complex syntheses. Common O6 protecting groups include the diphenylcarbamoyl (DPC)[22] or p-nitrophenylethyl (NPE) groups.[23] These groups must be removed during the final deprotection step.

Orthogonal Protection Strategies

An orthogonal protection strategy involves using multiple classes of protecting groups within the same oligonucleotide, where each class can be removed by a specific chemical treatment without affecting the others.[24][25][26] This is a powerful technique for site-specific modification of an oligonucleotide while it is still on the solid support.

For example, one could synthesize an oligonucleotide using standard iBu or dmf protection on most guanines, but incorporate a guanine with a different, orthogonally-removable group. This specific group could be removed, the newly exposed amine modified (e.g., with a dye or cross-linker), and then the standard protecting groups removed in a subsequent step. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, removable by mild base, is one example of a group used in such orthogonal schemes.[27]

Field-Proven Methodologies: Experimental Protocols

Trustworthiness in synthesis comes from robust, validated protocols. The following are representative step-by-step methodologies for the deprotection of oligonucleotides synthesized with different guanine protection strategies.

Protocol 1: Standard Deprotection (iBu-dG containing Oligonucleotide)

Objective: To cleave the oligonucleotide from the solid support and remove all protecting groups using standard harsh conditions.

Methodology:

-

Place the synthesis column containing the controlled pore glass (CPG) support into a suitable vial or tube.

-

Add 1.0 mL of concentrated ammonium hydroxide (28-30%) to the column, ensuring the support is fully wetted.

-

Draw the ammonium hydroxide solution into the vial using a syringe. Repeat this process twice more to ensure complete transfer of the oligonucleotide solution.

-

Seal the vial tightly to prevent ammonia evaporation. A screw-cap vial with a secure septum is recommended.

-

Place the sealed vial in a heating block or oven set to 55 °C.

-

Incubate for a minimum of 8 hours, or up to 17 hours for sequences with high G-content.[14]

-

After incubation, allow the vial to cool completely to room temperature before opening.

-

Remove the cap in a fume hood. Dry the oligonucleotide solution to a pellet using a vacuum concentrator.

-

Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water for quantification and downstream applications.

Protocol 2: Mild Deprotection (dmf-dG containing Oligonucleotide)

Objective: To cleave and deprotect an oligonucleotide under milder conditions suitable for many common modifications.

Methodology:

-

Perform steps 1-4 as described in Protocol 1, using concentrated ammonium hydroxide.

-

Place the sealed vial in a heating block set to 55 °C.

-

Incubate for 1 hour.[4]

-

Alternatively, for more sensitive applications, incubate the sealed vial at room temperature for 8 hours.

-

After incubation, cool the vial, uncap in a fume hood, and dry the sample in a vacuum concentrator.

-

Resuspend the oligonucleotide pellet for further use.

Protocol 3: Ultramild Deprotection (Pac-dG containing Oligonucleotide)

Objective: To deprotect a highly sensitive oligonucleotide without the use of aqueous ammonia.

Methodology:

-

Cleave the oligonucleotide from the support by passing 1.0 mL of 30% ammonium hydroxide through the column for 2 hours at room temperature. Collect the solution and dry it completely. Note: This initial cleavage still uses ammonia but avoids heating.

-

To the dried oligonucleotide, add 1.0 mL of 0.05 M potassium carbonate (K₂CO₃) in anhydrous methanol.[14]

-

Seal the vial and let it stand at room temperature.

-

Incubate for 4-6 hours with occasional gentle vortexing to ensure complete dissolution and reaction.

-

After incubation, neutralize the solution by adding a suitable resin (e.g., Dowex H⁺) or by careful addition of acetic acid.

-

Centrifuge to pellet the resin (if used) and transfer the supernatant to a new tube.

-

Dry the sample in a vacuum concentrator and resuspend for desalting or purification.

Conclusion and Future Outlook

The strategic protection of guanine is a foundational element of successful oligonucleotide synthesis. The evolution from robust but harsh acyl protectors like isobutyryl to mild (dmf) and ultramild (Pac) systems reflects the increasing complexity and sensitivity of synthetic nucleic acids used in diagnostics, gene silencing, and CRISPR-based therapies. Understanding the chemical principles behind depurination and the specific lability of each protecting group allows the scientist to make informed decisions, ensuring the integrity of the final product. As the demand for highly modified and complex oligonucleotides grows, the development of novel, even more efficient and orthogonal protecting group strategies will continue to be a vital area of research, pushing the boundaries of what is possible in synthetic biology and medicine.

References

-

Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Glen Research. Retrieved from [Link]

-

Sahasrabudhe, P., et al. (1994). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, 22(8), 1335–1340. Retrieved from [Link]

-

Will, D. W., & Glick, G. D. (1995). Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA. Tetrahedron Letters, 36(35), 6433-6436. Retrieved from [Link]

-

Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. (n.d.). Glen Research. Retrieved from [Link]

-

List of dG phosphoramidites with different protecting groups and their source. (n.d.). ResearchGate. Retrieved from [Link]

-

Depurination - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Chillar, K., et al. (2025). Synthesis of sensitive oligodeoxynucleotides containing acylated cytosine, adenine, and guanine nucleobases. ChemRxiv. Retrieved from [Link]

-

Kuwahara, M., et al. (2018). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Beilstein Journal of Organic Chemistry, 14, 2336–2343. Retrieved from [Link]

-

Uthman, S., et al. (2004). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 32(11), 3421–3429. Retrieved from [Link]

-

Chillar, K., et al. (2025). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. Retrieved from [Link]

-

Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7. Retrieved from [Link]

-

Hogrefe, R. I., et al. (2014). Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping. Nucleic Acid Therapeutics, 24(4), 288–295. Retrieved from [Link]

-

Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. (n.d.). ATDBio. Retrieved from [Link]

-

An efficient method for the Incorporation of molecular probes at multiple/specific sites in RNA. (n.d.). Horizon Discovery. Retrieved from [Link]

-

Glen Report 8.13: New Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. (n.d.). Glen Research. Retrieved from [Link]

-

Beaucage, S. L. (1993). Protecting Groups in Oligonucleotide Synthesis. Methods in Molecular Biology, 20, 33-61. Retrieved from [Link]

-

Chapagain, P., et al. (2024). An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis. Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]

-

Kumar, R. K., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry, 22(9), 2709–2716. Retrieved from [Link]

-

Protecting groups for the exocyclic amine on the base. (n.d.). ResearchGate. Retrieved from [Link]

-

Deprotection Guide. (n.d.). Glen Research. Retrieved from [Link]

-

Chen, Y., et al. (2007). Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides. Journal of Visualized Experiments, (10), 289. Retrieved from [Link]

-

Glen Report 25 Supplement: Deprotection - Volumes 1-5. (n.d.). Glen Research. Retrieved from [Link]

-

Solid Phase Oligonucleotide Synthesis. (n.d.). Biotage. Retrieved from [Link]

-

Gryaznov, S. M., & Letsinger, R. L. (1992). An advanced method for oligonucleotide deprotection. Nucleic Acids Research, 20(8), 1879–1882. Retrieved from [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved from [Link]

-

Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved from [Link]

-

Nucleoside phosphoramidite - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Oligonucleotide synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. (n.d.). Glen Research. Retrieved from [Link]

-

Schulhof, J. C., et al. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416. Retrieved from [Link]

-

Ross, N. T., et al. (2017). An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis. Chemistry, 23(14), 3298–3302. Retrieved from [Link]

-

Prhavc, M., et al. (2003). Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry. Organic Letters, 5(12), 2013–2016. Retrieved from [Link]

-

Ross, N. T., et al. (2017). An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 23(14), 3298–3302. Retrieved from [Link]

-

Pon, R. T., et al. (1985). Necessary protection of the O6-position of guanine during the solid phase synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron Letters, 26(21), 2525-2528. Retrieved from [Link]

Sources

- 1. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. journalirjpac.com [journalirjpac.com]

- 4. atdbio.com [atdbio.com]

- 5. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. glenresearch.com [glenresearch.com]

- 8. academic.oup.com [academic.oup.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Depurination - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. glenresearch.com [glenresearch.com]

- 14. glenresearch.com [glenresearch.com]

- 15. biotage.com [biotage.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 18. Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. glenresearch.com [glenresearch.com]

- 20. glenresearch.com [glenresearch.com]

- 21. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 26. fiveable.me [fiveable.me]

- 27. horizondiscovery.com [horizondiscovery.com]

A Comparative Technical Overview: 9-N-Trityl Guanine vs. 5'-DMT-Guanine in Oligonucleotide Synthesis

For researchers, scientists, and professionals in drug development, the precise chemical synthesis of oligonucleotides is a cornerstone of innovation. The fidelity of this synthesis hinges on a robust and orthogonal protecting group strategy. This guide provides an in-depth technical comparison between the conventional 5'-O-Dimethoxytrityl (DMT) protected guanine phosphoramidites and the less common, yet intriguing, 9-N-Trityl Guanine. We will delve into the causality behind experimental choices, the inherent challenges of guanine chemistry, and the potential implications of these different protection strategies on synthesis efficiency, purity, and downstream applications.

The Challenge of Guanine in Oligonucleotide Synthesis

Guanine, unique among the four DNA bases, presents specific challenges during automated solid-phase oligonucleotide synthesis. The primary issue is its susceptibility to depurination—the cleavage of the N-glycosidic bond that links the purine base to the deoxyribose sugar. This reaction is catalyzed by the acidic conditions required for the removal of the 5'-hydroxyl protecting group in each synthesis cycle.[1] Depurination leads to the formation of an abasic site in the growing oligonucleotide chain, which is subsequently cleaved during the final basic deprotection, resulting in truncated sequences that can be difficult to separate from the full-length product.[2]

Standard phosphoramidite chemistry addresses this by employing a two-pronged protection strategy for guanosine:

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group. The DMT group is stable to the basic and neutral conditions of the synthesis cycle but is readily removed by a brief treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), to allow for the coupling of the next nucleotide.[3][4]

-

Exocyclic Amine (N2) Protection: The exocyclic amino group at the N2 position is protected with a base-labile acyl group, typically isobutyryl (iBu) or dimethylformamidine (dmf).[5] These groups prevent side reactions at the exocyclic amine during synthesis and are removed during the final deprotection step with aqueous ammonia or other basic reagents.[3] The electron-donating nature of the dmf group has been shown to offer some stabilization of the glycosidic bond, thereby reducing the rate of depurination compared to electron-withdrawing acyl groups.[2]

This standard strategy, while highly optimized and widely used, represents a delicate balance between efficient 5'-deprotection and minimizing purine loss.

The Standard Approach: 5'-DMT-N2-Acyl-Guanine

The use of 5'-DMT-N2-acyl-guanine phosphoramidites is the gold standard in oligonucleotide synthesis. The bulky DMT group provides excellent steric protection for the 5'-hydroxyl, preventing its participation in unwanted reactions. Its acid lability is finely tuned for rapid and quantitative removal, which is essential for high coupling efficiencies in each cycle. The orange-colored DMT cation released during deprotection also provides a convenient method for real-time monitoring of synthesis efficiency.[4]

Experimental Workflow: Standard Phosphoramidite Cycle

The following diagram illustrates the four key steps in a standard phosphoramidite synthesis cycle using a 5'-DMT protected nucleoside.

Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.

Despite its success, the reliance on acidic detritylation means that depurination of guanine remains a potential source of impurities, particularly in the synthesis of long oligonucleotides or sequences with a high guanine content.[2]

An Alternative Strategy: 9-N-Trityl Guanine

An alternative, though less conventional, approach to guanine protection involves the use of a trityl group on the N9 position of the purine ring. In this strategy, the trityl group serves as the nucleobase protecting group, while the 5'-hydroxyl would typically still be protected with a DMT group for selective deprotection during the synthesis cycle.

The rationale for placing a bulky, acid-labile group at the N9 position, which is directly involved in the crucial glycosidic bond, is not extensively documented in mainstream literature for standard oligonucleotide synthesis. However, we can infer the potential advantages and disadvantages based on the known chemistry of trityl groups and the challenges of guanine synthesis.

Potential Advantages of 9-N-Trityl Guanine

The primary theoretical advantage of an N9-trityl group would be its potential to mitigate depurination. The extreme bulkiness of the trityl group could sterically hinder the protonation of the N7 position, which is a key step in the mechanism of acid-catalyzed depurination.[2] By shielding the purine ring, the trityl group might enhance the stability of the glycosidic bond during the repeated acidic detritylation steps.

This represents a form of orthogonal protection, where the base-protecting group (N-trityl) and the 5'-hydroxyl protecting group (DMT) are both acid-labile but could potentially have different sensitivities to acid, allowing for selective removal.

Challenges and Considerations

The use of 9-N-Trityl Guanine introduces several significant challenges that likely explain its limited adoption:

-

Synthesis of the Monomer: The synthesis of a 9-N-trityl-2'-deoxyguanosine phosphoramidite is not a standard procedure and may present regioselectivity and yield challenges.

-

Steric Hindrance during Coupling: The immense bulk of the N9-trityl group could sterically impede the coupling reaction, potentially leading to lower coupling efficiencies and the need for longer coupling times or more potent activators.

-

Deprotection Orthogonality: The key challenge lies in the selective removal of the 5'-DMT group without cleaving the N9-trityl group during the synthesis cycle. Trityl and DMT groups are both acid-labile, with the DMT group being significantly more so due to the electron-donating methoxy groups.[6] However, the cumulative exposure to acid over many cycles could lead to premature loss of the N9-trityl group.

-

Final Deprotection: The final removal of the N9-trityl group would require acidic conditions. This step would need to be carefully optimized to ensure complete deprotection without causing degradation of the final oligonucleotide product. Standard final deprotection cocktails are basic, designed to remove N2-acyl groups and cleave the oligonucleotide from the solid support. An additional, separate acid treatment step would be required, adding complexity to the workflow.

Conceptual Deprotection Scheme: Orthogonal Acid Lability

The following diagram illustrates the theoretical orthogonal deprotection strategy that would be required for a 9-N-Trityl Guanine approach.

Caption: Conceptual workflow for orthogonal deprotection of 9-N-Trityl Guanine.

Comparative Overview

The following table summarizes the key characteristics of the two guanine protection strategies.

| Feature | 5'-DMT-N2-Acyl-Guanine (Standard) | 9-N-Trityl Guanine (Alternative) |

| Primary Role | 5'-OH protection (DMT) and N2-amine protection (Acyl). | N9-base protection (Trityl). Requires separate 5'-OH protection (e.g., DMT). |

| Depurination Risk | Moderate; a known side reaction during acidic detritylation.[1] | Potentially lower due to steric hindrance at N7. (Theoretical) |

| Synthesis Cycle | Standard, highly optimized 4-step cycle.[3] | Potentially requires modified coupling conditions due to steric hindrance. |

| Deprotection | Single final basic deprotection step (e.g., NH4OH).[3] | Requires a two-step final deprotection: basic followed by acidic. |

| Monitoring | DMT cation release allows for real-time efficiency monitoring.[4] | DMT monitoring is still possible if used for 5'-protection. |

| Commercial Availability | Widely available from multiple suppliers. | Not commercially available as a standard phosphoramidite; requires custom synthesis. |

| Complexity | Low; standard protocols are well-established. | High; requires custom monomer synthesis and a more complex deprotection workflow. |

Conclusion and Future Perspectives

The standard 5'-DMT-N2-acyl-guanine protection strategy remains the cornerstone of modern oligonucleotide synthesis due to its high efficiency, robustness, and the simplicity of the overall workflow. While depurination is a recognized issue, it is generally manageable with optimized synthesis and purification protocols.

The concept of using a 9-N-Trityl group for guanine protection is an intellectually interesting approach to potentially mitigating depurination. However, the significant practical hurdles, including the synthesis of the phosphoramidite monomer and the development of a reliable and non-degrading orthogonal deprotection strategy, make it a challenging alternative for routine oligonucleotide synthesis.

Further research into the synthesis and application of N9-protected guanine monomers could be warranted for specialized applications where minimizing depurination is absolutely critical, and the complexity of the synthesis can be justified. However, for the vast majority of applications in research and drug development, the well-established 5'-DMT-N2-acyl-guanine chemistry provides a reliable and efficient path to high-quality synthetic oligonucleotides.

References

-

Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved January 21, 2026, from [Link]

- Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.

- Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285.

- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.

- Glen Research. (n.d.). Deprotection.

- Hayakawa, Y., Kataoka, M., & Noyori, R. (1996). A protection-group-free approach to the synthesis of DNA and RNA. Journal of the American Chemical Society, 118(47), 11664-11665.

- Pon, R. T., Usman, N., Damha, M. J., & Ogilvie, K. K. (1986). Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives. Nucleic Acids Research, 14(16), 6453–6470.

- Eadie, J. S., & Davidson, D. S. (1987). Guanine modification during chemical DNA synthesis. Nucleic Acids Research, 15(20), 8333–8349.

- Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Retrieved January 21, 2026, from a relevant Phenomenex technical note.

- Kumar, R. K., & Ravikumar, V. T. (2005). 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions? Bioorganic & Medicinal Chemistry Letters, 15(14), 3426-3429.

- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Digital CSIC.

- Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.

- Glen Research. (n.d.). Technical Brief – Depurination of DNA During Oligonucleotide Synthesis. Glen Report 22.19.

-

Wikipedia. (n.d.). Depurination. Retrieved January 21, 2026, from [Link]

- Zhang, X., & Jones, R. A. (1998). N-protection of guanine and adenine bases for oligonucleotide synthesis. Current Protocols in Nucleic Acid Chemistry, 2.1.1-2.1.18.

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- BOC Sciences. (n.d.). Phosphoramidite Chemistry for DNA and RNA Synthesis. Retrieved January 21, 2026, from a relevant BOC Sciences technical guide.

Sources

- 1. phenomenex.com [phenomenex.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. biotage.com [biotage.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 9N-Trityl Guanine

Abstract

This technical guide provides a detailed examination of the essential spectroscopic techniques used for the structural elucidation and quality control of 9N-Trityl Guanine. As a critical intermediate in oligonucleotide synthesis and drug development, unambiguous characterization of this protected nucleobase is paramount. This document offers an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electrospray Ionization Mass Spectrometry (ESI-MS), presenting field-proven protocols, data interpretation strategies, and the fundamental principles that validate these analytical choices. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and biotechnology sectors.

Introduction: The Central Role of this compound

Guanine, a fundamental purine nucleobase, is a cornerstone of DNA and RNA. In the synthesis of oligonucleotides for therapeutic or diagnostic purposes, the reactive functional groups of the nucleobases must be temporarily masked or "protected" to ensure precise sequence assembly. The triphenylmethyl (trityl) group is a widely used bulky protecting group, particularly for the N9 position of purines.[1]

This compound is a key building block in this process. The trityl group's steric hindrance and its lability under acidic conditions make it an ideal choice for protecting the guanine N9 position during phosphoramidite chemistry.[2] The integrity and purity of this starting material directly impact the yield and fidelity of the final oligonucleotide product. Therefore, rigorous spectroscopic analysis is not merely a procedural step but a critical control point for ensuring downstream success. This guide details the primary analytical methodologies—NMR and Mass Spectrometry—that together provide an unequivocal confirmation of the molecule's identity and purity.

Analytical Workflow for Structural Confirmation

Caption: Integrated workflow for the spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. By mapping the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can confirm the connectivity and verify the successful installation of the trityl group at the N9 position.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation.[3] Purine derivatives like guanine often require a polar aprotic solvent for good solubility.[4]

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to its excellent solvating power for this compound and its relatively simple residual solvent peaks in the ¹H NMR spectrum.[5]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Mixing: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is essential.[6]

-

Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher) at room temperature.[7]

¹H NMR Spectrum: Interpretation and Key Signatures

The ¹H NMR spectrum provides a fingerprint of the molecule. The key is to understand how the electronic environment of each proton dictates its chemical shift (δ).

-

Trityl Group Protons (15H): The most prominent feature is a complex multiplet in the aromatic region, typically between δ 7.1 and 7.4 ppm . This signal integrates to 15 protons, corresponding to the three phenyl rings of the trityl group. The bulky and electronically influential nature of this group is a primary determinant of the overall spectrum.[8]

-

Guanine H8 Proton (1H): This is a critical diagnostic peak. In unprotected guanosine, the H8 proton typically resonates around δ 7.9-8.0 ppm.[9] Upon attachment of the trityl group to the adjacent N9 position, the H8 proton experiences a change in its electronic environment, often shifting slightly. Expect this singlet to appear around δ 7.8-8.1 ppm .

-

Amine Protons (NH₂, 2H): The exocyclic amine protons of the guanine base appear as a broad singlet around δ 6.5 ppm . The broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential solvent exchange.

-

Amide Proton (NH, 1H): The guanine N1-H proton is typically observed as a broad singlet further downfield, around δ 10.6 ppm , due to its acidic nature.[5]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Guanine N1-H | ~ 10.6 | Broad Singlet | 1H |

| Guanine H8 | ~ 7.8 - 8.1 | Singlet | 1H |

| Trityl Ar-H | ~ 7.1 - 7.4 | Multiplet | 15H |

| Guanine NH₂ | ~ 6.5 | Broad Singlet | 2H |

| Residual DMSO | ~ 2.50 | Singlet | - |

Table 1: Summary of characteristic ¹H NMR chemical shifts for this compound in DMSO-d₆.

¹³C NMR Spectrum: Structural Confirmation

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon environments, confirming the presence of both the guanine and trityl moieties.[10][11]

-

Trityl Carbons: Expect a series of signals in the aromatic region between δ 126 and 145 ppm . The quaternary carbon to which the three phenyl rings are attached will be a distinct signal around δ 70-75 ppm .

-

Guanine Carbons: The five carbons of the purine ring system will have characteristic shifts, with the carbonyl carbon (C6) being the most downfield, typically above δ 155 ppm .

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Guanine C6 (C=O) | > 155 |

| Guanine C2, C4, C5, C8 | 115 - 155 |

| Trityl Aromatic C | 126 - 145 |

| Trityl Quaternary C | 70 - 75 |

| DMSO-d₆ | ~ 39.5 |

Table 2: Summary of characteristic ¹³C NMR chemical shifts for this compound in DMSO-d₆.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable technique for rapidly confirming the molecular weight of this compound and providing structural information through controlled fragmentation.[12] Electrospray Ionization (ESI) is the preferred method for this class of molecules as it is a "soft" ionization technique that typically preserves the molecular ion.[13][14]

Experimental Protocol: ESI-MS Sample Preparation

-

Solvent System: Prepare a stock solution of the sample (approx. 1 mg/mL) in a solvent such as acetonitrile (ACN) or methanol.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of ACN and water (e.g., 50:50 v/v) often containing a small amount of formic acid (0.1%) to promote protonation and enhance signal in positive ion mode.

-

Analysis: Infuse the sample directly into the ESI-MS source. Acquire the spectrum in positive ion mode.[15]

Interpreting the Mass Spectrum: Molecular Ion and Fragmentation

The analysis of the mass spectrum involves two key steps: identifying the molecular ion to confirm the overall mass and analyzing the fragmentation pattern to confirm the structure.[16]

-

Molecular Ion Peak [M+H]⁺: The calculated molecular weight of this compound (C₂₄H₁₉N₅O) is 393.16 g/mol . In positive mode ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺. Therefore, the most critical peak to identify will be at a mass-to-charge ratio (m/z) of 394.17 .[17]

-

Key Fragmentation Pattern: One of the most characteristic features of trityl-containing compounds is the extreme stability of the trityl carbocation.[18] During in-source fragmentation or tandem MS (MS/MS), the bond between the guanine N9 and the trityl group will readily cleave.[19] This results in a highly abundant fragment ion corresponding to the trityl cation ([C(C₆H₅)₃]⁺) at m/z = 243.12 . This peak is often the base peak (the most intense peak) in the spectrum and serves as a definitive signature of the trityl group.

Caption: Characteristic fragmentation pathway of this compound in ESI-MS.

| Ion Species | Formula | Calculated m/z | Significance |

| Protonated Molecular Ion | [C₂₄H₁₉N₅O + H]⁺ | 394.17 | Confirms molecular weight |

| Trityl Cation (Base Peak) | [C₁₉H₁₅]⁺ | 243.12 | Confirms presence of trityl group |

| Guanine Fragment | [C₅H₅N₅O + H]⁺ | 152.06 | Confirms guanine moiety |

Table 3: Key m/z values for the ESI-MS analysis of this compound.

Conclusion

The structural verification of this compound is robustly achieved through the complementary application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed atomic-level map of the molecule, confirming the N9 substitution pattern and accounting for all constituent parts. ESI-MS provides unambiguous confirmation of the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable trityl cation. Together, these self-validating techniques form the cornerstone of quality control for this essential building block, ensuring the integrity of downstream applications in research and development.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Galaverna, G., & Dossena, A. (2018). The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. National Center for Biotechnology Information. [Link]

-

Jahanshah, S., et al. (2023). ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. [Link]

-

Karakus, N., & Koca, A. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]

-

ResearchGate. (2021). Spectroscopic and Excited-State Properties of Tri-9-anthrylborane III: Crystal and Spectroscopic Polymorphisms. [Link]

-

Gornik, A., et al. (2021). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI. [Link]

-

CortecNet. (n.d.). NMR sample preparation guidelines. [Link]

-

Zhuk, S.A., et al. (2021). Synthesis and Characterization of New Guanine Complexes of Pt(IV) and Pd(II) by X-ray Diffraction and Hirshfeld Surface Analysis. MDPI. [Link]

-

Urgel, J.I., et al. (2019). Synthesis and Characterization of π-Extended Triangulene. PubMed. [Link]

-

Jahanshah, S., et al. (2023). ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. [Link]

-

Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]

-

Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. [Link]

-

Micura, R., et al. (n.d.). Supporting Information. ScienceOpen. [Link]

-

Organic Chemistry Portal. (n.d.). Tritylamines. [Link]

-

ResearchGate. (n.d.). Proposed mass fragmentation pathway of strychnine drug. [Link]

-

Al-Jibouri, M.N.A. (2020). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Systematic Reviews in Pharmacy. [Link]

-